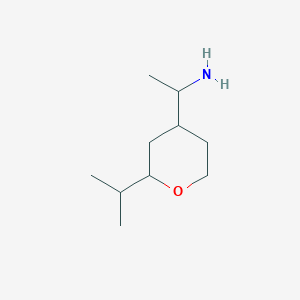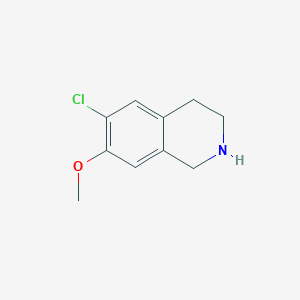
6-Chloro-1,2,3,4-tetrahydro-7-methoxyisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12ClNO. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Pomeranz–Fritsch–Bobbitt cyclization reaction, which is a well-known synthetic route for tetrahydroisoquinoline derivatives . The reaction conditions often require an acidic environment and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Reduction: It can be reduced to form more saturated derivatives, such as decahydroisoquinoline.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include nitrones, decahydroisoquinoline, and various substituted derivatives depending on the reagents used.
科学的研究の応用
6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Industry: It can be used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A similar compound with two methoxy groups instead of one.
7-chloro-1,2,3,4-tetrahydroisoquinoline: A compound with a similar structure but lacking the methoxy group.
Uniqueness
6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a chloro and a methoxy group, which can influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a therapeutic agent by providing specific interactions with molecular targets.
特性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC名 |
6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12ClNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h4-5,12H,2-3,6H2,1H3 |
InChIキー |
RFDPTAIWZQKYBA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2CCNCC2=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


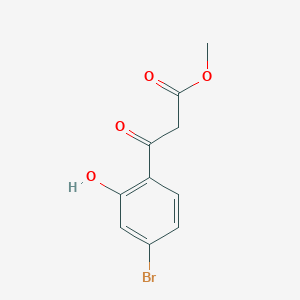
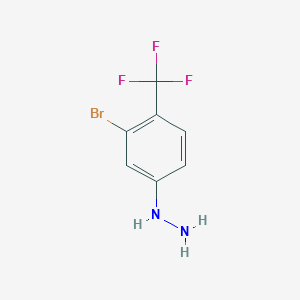
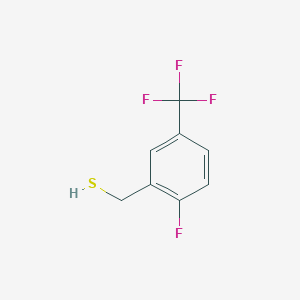
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylicacid](/img/structure/B13576562.png)
![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
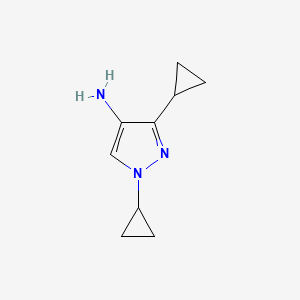
![3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13576603.png)
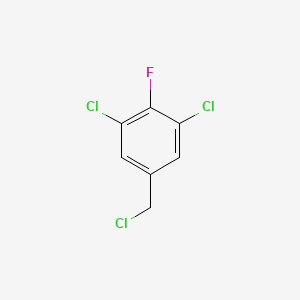
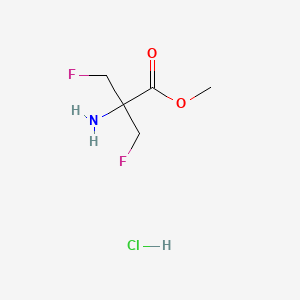
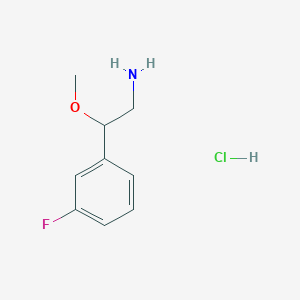
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B13576622.png)
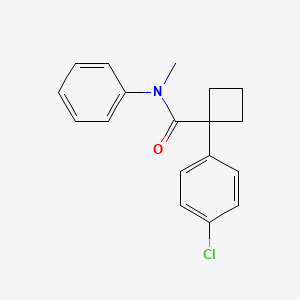
![4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile](/img/structure/B13576636.png)
